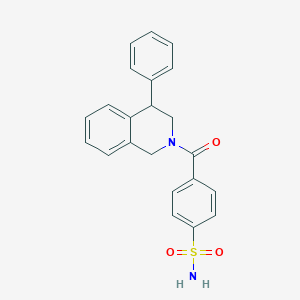
4-(4-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide typically involves multistep organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of biogenic amines with carbonyl compounds. This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the phenyl and benzenesulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Production of reduced tetrahydroisoquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with slight variations in the molecular structure.
Uniqueness: 4-(4-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide stands out due to its specific functional groups and potential biological activities. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(4-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-28(26,27)19-12-10-17(11-13-19)22(25)24-14-18-8-4-5-9-20(18)21(15-24)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H2,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYKROOJCKKDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














